molecular formula C28H25NO2S B13848230 (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate

(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate

Cat. No.: B13848230
M. Wt: 439.6 g/mol
InChI Key: MWXRFWGXCUNOBQ-UHFFFAOYSA-N
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Description

(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate typically involves multiple steps. One common method includes the oxidation of a boric acid derivative followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of inert solvents and specific temperature controls to ensure the stability and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroperoxide for oxidation and hydrogen for reduction. The reactions are typically carried out in inert solvents like acetone at controlled temperatures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid intermediate, while reduction can produce a fully hydrogenated derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate include:

Uniqueness

What sets this compound apart is its specific acetate group, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly valuable in certain chemical and biological applications.

Properties

Molecular Formula

C28H25NO2S

Molecular Weight

439.6 g/mol

IUPAC Name

(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate

InChI

InChI=1S/C28H25NO2S/c1-21(30)31-27-19-22-20-29(18-17-26(22)32-27)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,19H,17-18,20H2,1H3

InChI Key

MWXRFWGXCUNOBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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